N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide
CAS No.: 96422-12-7
Cat. No.: VC6717349
Molecular Formula: C8H10N2O6S2
Molecular Weight: 294.3
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 96422-12-7 |
---|---|
Molecular Formula | C8H10N2O6S2 |
Molecular Weight | 294.3 |
IUPAC Name | N-methylsulfonyl-N-(4-nitrophenyl)methanesulfonamide |
Standard InChI | InChI=1S/C8H10N2O6S2/c1-17(13,14)10(18(2,15)16)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3 |
Standard InChI Key | ZLKTWFXITGZKLW-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
N-(Methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide belongs to the sulfonamide class, distinguished by two methylsulfonyl groups attached to a nitrogen atom that is further bonded to a 4-nitrophenyl ring. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 96422-12-7 | |
Molecular Formula | ||
Molecular Weight | 294.3 g/mol | |
PubChem CID | 44116862 | |
InChIKey | ZLKTWFXITGZKLW-UHFFFAOYSA-N |
The nitro group at the para position of the phenyl ring introduces electronic effects that influence reactivity, while the sulfonyl groups enhance stability and solubility in polar solvents. X-ray crystallography of analogous compounds, such as N-(4-methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide, reveals planar aromatic systems with slight deviations (≤10°) in nitro group orientation due to steric and electronic interactions .
Synthesis and Characterization
Spectroscopic Characterization
-
IR Spectroscopy: Expected peaks include at 1,150–1,350 cm and at 1,520–1,560 cm.
-
NMR: NMR would show aromatic protons as doublets (δ 7.5–8.5 ppm) and methyl sulfonyl groups as singlets (δ 3.0–3.5 ppm) .
Crystallographic studies of related sulfonamides demonstrate intermolecular C–H···O hydrogen bonds, which stabilize the crystal lattice along specific axes .
Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Solubility | Moderate in DMSO, DMF; low in water | |
Stability | Stable under inert conditions | |
Melting Point | Not reported |
The nitro group’s electron-withdrawing nature reduces basicity at the nitrogen center, while sulfonyl groups contribute to thermal stability.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing heterocyclic drugs, leveraging its sulfonyl groups for further functionalization.
Patent Landscape
Patents indexed under InChIKey ZLKTWFXITGZKLW-UHFFFAOYSA-N cover synthesis methods and applications in drug delivery systems.
Related Compounds
Compound Name | Molecular Formula | Molecular Weight | Key Difference |
---|---|---|---|
N-Methyl-N-(4-nitrophenyl)methanesulfonamide | 230.24 g/mol | Single sulfonyl group | |
(4-Nitrophenyl)methanesulfonamide | 216.22 g/mol | No methylsulfonyl group |
Future Perspectives
Current gaps include in vivo toxicity profiling and mechanistic studies on biological targets. Advances in crystallography and computational modeling could optimize its role in drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume